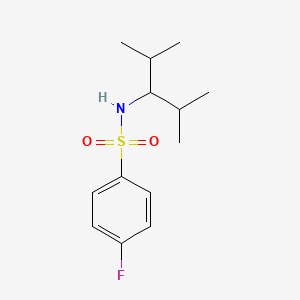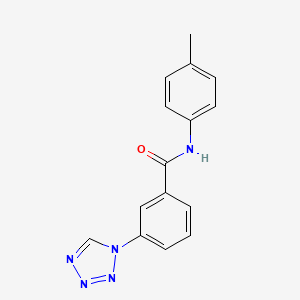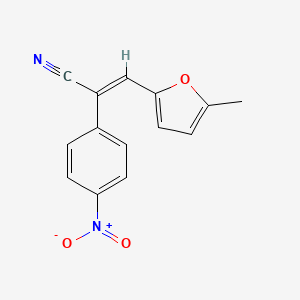
N-cycloheptyl-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-5-methyl-2-furamide, also known as CYM-5442, is a small molecule that belongs to the family of furan-based compounds. It has been extensively studied in the field of pharmacology due to its potential as a therapeutic agent. CYM-5442 has been shown to modulate the activity of various ion channels and receptors, which makes it a promising candidate for the treatment of various disorders.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-methyl-2-furamide is complex and involves the modulation of various ion channels and receptors. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and leads to anxiolytic and sedative effects. This compound has also been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception and inflammation. Additionally, this compound has been shown to modulate the activity of the P2X7 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects through its positive allosteric modulation of the GABA-A receptor. Additionally, this compound has been shown to have analgesic effects through its inhibition of the TRPV1 channel. This compound has also been shown to have anti-inflammatory effects through its modulation of the P2X7 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-5-methyl-2-furamide in lab experiments is its specificity for certain ion channels and receptors. This allows for more targeted and specific experiments. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer choice for lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-cycloheptyl-5-methyl-2-furamide. One direction is the development of more potent and selective compounds that target specific ion channels and receptors. Another direction is the investigation of the potential therapeutic uses of this compound in various disorders, including anxiety, pain, and inflammation. Additionally, the development of more efficient synthesis methods for this compound and related compounds could lead to more widespread use in research and potentially in clinical settings.
Synthesis Methods
The synthesis of N-cycloheptyl-5-methyl-2-furamide involves the reaction of 5-methyl-2-furancarboxylic acid with cycloheptylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation, resulting in the formation of this compound.
Scientific Research Applications
N-cycloheptyl-5-methyl-2-furamide has been extensively studied in the field of pharmacology. It has been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel, the GABA-A receptor, and the P2X7 receptor. These ion channels and receptors are involved in various physiological and pathological processes, including pain perception, anxiety, and inflammation.
properties
IUPAC Name |
N-cycloheptyl-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-9-12(16-10)13(15)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDEDOAQXOKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)




![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)